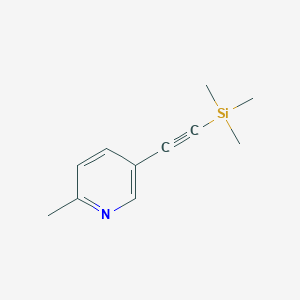
6-bromo-2,2,4,4-tetramethyl-3H-chromene-8-carbaldehyde
Übersicht
Beschreibung
6-bromo-2,2,4,4-tetramethyl-3H-chromene-8-carbaldehyde is a chemical compound with the molecular formula C13H17BrO It is a derivative of chroman, a bicyclic organic compound, and features a bromine atom at the 6th position and an aldehyde group at the 8th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2,2,4,4-tetramethyl-3H-chromene-8-carbaldehyde typically involves the bromination of 2,2,4,4-tetramethyl chroman followed by formylation. One common method includes the use of bromine in the presence of a catalyst to introduce the bromine atom at the 6th position. The formylation step can be achieved using reagents such as Vilsmeier-Haack reagent, which introduces the aldehyde group at the 8th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
6-bromo-2,2,4,4-tetramethyl-3H-chromene-8-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: 6-Bromo-2,2,4,4-tetramethyl chroman-8-carboxylic acid.
Reduction: 6-Bromo-2,2,4,4-tetramethyl chroman-8-methanol.
Substitution: 6-Azido-2,2,4,4-tetramethyl chroman-8-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
6-bromo-2,2,4,4-tetramethyl-3H-chromene-8-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-bromo-2,2,4,4-tetramethyl-3H-chromene-8-carbaldehyde depends on its interaction with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-2,2,4,4-tetramethyl chroman: Lacks the aldehyde group at the 8th position.
2,2,4,4-Tetramethyl chroman-8-carbaldehyde: Lacks the bromine atom at the 6th position.
6-Chloro-2,2,4,4-tetramethyl chroman-8-carbaldehyde: Contains a chlorine atom instead of a bromine atom at the 6th position.
Uniqueness
6-bromo-2,2,4,4-tetramethyl-3H-chromene-8-carbaldehyde is unique due to the presence of both the bromine atom and the aldehyde group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H17BrO2 |
|---|---|
Molekulargewicht |
297.19 g/mol |
IUPAC-Name |
6-bromo-2,2,4,4-tetramethyl-3H-chromene-8-carbaldehyde |
InChI |
InChI=1S/C14H17BrO2/c1-13(2)8-14(3,4)17-12-9(7-16)5-10(15)6-11(12)13/h5-7H,8H2,1-4H3 |
InChI-Schlüssel |
SZKQWSXLUGDACW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(OC2=C(C=C(C=C21)Br)C=O)(C)C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1-(2,6-dichloro-5-methoxypyrimidin-4-yl)oxycyclopropyl]methanol](/img/structure/B8630413.png)
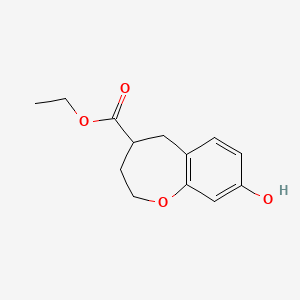
![4-[1,3]Dioxolan-2-yl-2-fluorophenol](/img/structure/B8630420.png)

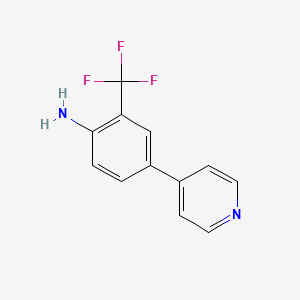
![4-[(Methylsulfanyl)methoxy]-2-nitroaniline](/img/structure/B8630437.png)
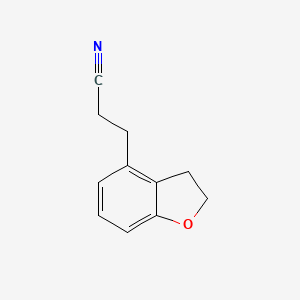
![7-Azaspiro[3.5]nonan-2-yl-(4-cyclobutylpiperazin-1-yl)methanone](/img/structure/B8630473.png)
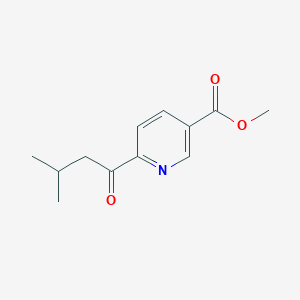
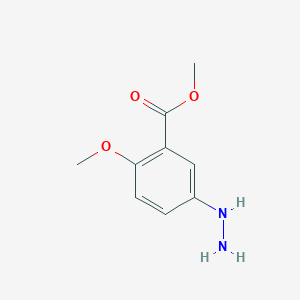
![4-[2-(4-Fluorophenyl)pyrrol-1-YL]-N-methylbenzenesulfonamide](/img/structure/B8630496.png)

![2-[2-(1-Methylpiperidin-2-yl)propyl]aniline](/img/structure/B8630502.png)
